molecular formula C16H12N2O3 B1489659 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate CAS No. 371947-93-2

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate

Cat. No.: B1489659
CAS No.: 371947-93-2
M. Wt: 280.28 g/mol
InChI Key: RAPQKVQJRFXKQJ-UHFFFAOYSA-N
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Description

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is a chemical compound belonging to the quinazolinone derivatives family. Quinazolinones are heterocyclic compounds that have garnered significant attention due to their diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key biochemical processes. These interactions highlight the compound’s role in regulating metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns determine the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate typically involves the reaction of 2-aminobenzamides with phthalic anhydride under reflux conditions in ethanol. This one-pot reaction is environmentally friendly and yields high purity products.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to ensure large-scale production efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

  • Reduction: Production of reduced quinazolinone derivatives.

  • Substitution: Introduction of various substituents at different positions on the quinazolinone ring.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Investigated for its antimicrobial and antifungal properties.

  • Medicine: Explored for its anticancer and anti-inflammatory activities.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is unique due to its specific structural features and biological activities. Similar compounds include:

  • 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamides: Known for their anticancer properties.

  • 2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones: Exhibiting anti-HIV, antitubercular, and antibacterial activities.

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Valuable for synthesizing biologically active heterocyclic compounds.

Properties

IUPAC Name

[3-(4-oxo-3H-quinazolin-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPQKVQJRFXKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-(3-hydroxyphenyl)quinazolin-4(3H)-one (11.0 g, 45.98 mmole) was added pyridine (16.06 mL, 15.71 g, 0.199 mmole) followed by addition of acetic anhydride (145 mL) and the reaction mixture was heated to 105° C. and stirred for 3.5 h. The reaction mixture was cooled to ambient temperature and then poured onto ice-water (800 mL) and stirred for 2 h. The solid was then filtered and washed with water, ethanol, ether and finally hexane and dried for several hours under high vacuum to give 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate. (8.4 g, mmol, 65%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
16.06 mL
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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